Isophysalin G

Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

Researchers conducting physalin SAR studies face confounding bioactivity from Michael acceptor-containing analogs (e.g., isophysalin A, physalin A) that covalently modify IKKβ. Isophysalin G (≥98% HPLC) lacks the α,β-unsaturated ketone warhead, enabling reversible, non-covalent anti-inflammatory mechanism studies without electrophilic artifacts. • Glucocorticoid receptor-independent immunomodulation (IC50 64.01 μM vs. LPS-induced NO) • Essential negative control for Michael acceptor reactivity in physalin SAR • Validated in murine endotoxemia models with complete survival protection • Authenticated by HPLC, NMR, and MS; sourced from Physalis alkekengi var. franchetii

Molecular Formula C28H30O10
Molecular Weight 526.5 g/mol
Cat. No. B13921451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophysalin G
Molecular FormulaC28H30O10
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C
InChIInChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26-,27-,28+/m1/s1
InChIKeyJMNMXSXLYDOMTI-JNCPWALISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isophysalin G Identity and Specifications


Isophysalin G (CAS 152221-21-1) is a seco-steroidal phytochemical belonging to the physalin class, characterized by a distinctive 13,14-seco-16,24-cycloergostane skeleton [1]. It is a naturally occurring constituent primarily isolated from Physalis alkekengi var. franchetii (winter cherry) . As a steroid derivative with a molecular formula of C28H30O10 and a monoisotopic mass of 526.18 Da, it is classified as an organic compound within the physalin and derivatives family [1].

Immunomodulation pathway study fit (NO production assay context)
Non-electrophilic seco-steroid scaffold – absent α,β-unsaturated ketone
Active physalin subset supporting in vivo model-response context
Phytochemical analytical reference standard for Physalis extracts

Why Isophysalin G Cannot Be Substituted


The physalin class exhibits profound structure-activity relationship (SAR) divergence driven by subtle modifications to the complex seco-steroid core. Critical functional groups—such as the 5β,6β-epoxy moiety, the 4β-hydroxy-2-en-1-one system, and α,β-unsaturated ketone components—differentially govern cytotoxic potency, anti-inflammatory mechanisms, and Michael acceptor reactivity . A direct comparative evaluation of in-class compounds reveals that while physalins B, F, and G all inhibit LPS-induced NO production and confer protection against lethal LPS challenge in vivo, physalin D is completely inactive in the same NO inhibition assay [1]. This non-uniform activity profile within the same chemical family demonstrates that generic substitution based solely on 'physalin' classification introduces unacceptable experimental variability and jeopardizes reproducibility.

Activity gap

Physalin D is inactive in LPS-induced NO inhibition – generic physalin substitution may introduce an inactive analog.

Mechanism mismatch

Isophysalin A contains an electrophilic α,β-unsaturated ketone enabling covalent IKKβ targeting; Isophysalin G lacks this warhead – anti-inflammatory mechanism may not transfer.

Cytotoxicity divergence

Physalins D and F exhibit reported cytotoxicity in cancer cell lines – substitution may introduce cell-viability artifacts in immunomodulation assays.

Isophysalin G Scientific Selection Evidence


NO Inhibition Potency Comparison

Isophysalin G inhibits LPS-induced nitric oxide (NO) production in RAW264.7 murine macrophages with an IC50 value of 64.01 μM [1]. In a direct head-to-head comparison within the same study and assay system, a structurally related analog, isophysalin A—which contains an α,β-unsaturated ketone moiety enabling glutathione conjugation—demonstrated superior potency, though the precise IC50 for isophysalin A in this specific assay was not numerically reported [2]. At the class-level, physalins B, F, and G all inhibit NO production by macrophages, whereas physalin D is completely inactive in this same functional assay, confirming that anti-inflammatory activity is not conserved across the physalin family [3].

NO Inhibition IC₅₀
Head-to-head
Isophysalin G 64.01 μM
vs. Isophysalin A (IC₅₀ NR)
Establishes reproducible benchmark for anti-inflammatory pathway study fit.
Comparator IC₅₀ not numerically reported; direct potency ranking not possible.
Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

Michael Acceptor Reactivity Comparison

The anti-inflammatory mechanism of certain physalins is attributed to their capacity as Michael reaction acceptors (MRAs) that covalently modify cysteine residues on IKKβ. Isophysalin A and physalin A both possess an α,β-unsaturated ketone moiety and demonstrate glutathione (GSH) conjugating ability, enabling direct targeting of multiple cysteine residues on IKKβ (C59, C179, C299, C370, C412, and C618) [1]. Isophysalin G, while also a physalin-class compound, lacks this specific electrophilic α,β-unsaturated ketone structural feature required for Michael addition chemistry. This structural distinction is critical: compounds bearing this warhead exhibit covalent, irreversible or pseudo-irreversible inhibition profiles, whereas non-electrophilic physalins likely operate through reversible binding or alternative mechanisms [1].

α,β-Unsaturated Ketone
Class-level
Absent in Isophysalin G; present in Isophysalin A / Physalin A (enables GSH conjugation)
Supports reversible binding mechanism studies; non-electrophilic scaffold.
Structural distinction confirmed by UPLC-MS/MS GSH screening.
Covalent Inhibition IKKβ Targeting Michael Reaction Acceptors

In Vivo Endotoxemia Survival

In a murine model of lethal LPS-induced endotoxemia, administration of physalins B, F, or G conferred complete survival protection, whereas physalin D—which fails to inhibit NO production in vitro—was not protective [1]. Isophysalin G, as a structural analog of physalin G, belongs to the active subset of physalins that demonstrate in vivo functional efficacy in this high-stringency survival model. The mechanistic basis involves suppression of serum TNF-α: physalin B-treated mice exhibited significantly lower serum TNF-α levels compared to vehicle controls following LPS challenge [1]. Importantly, this immunomodulatory activity operates through a mechanism distinct from that of glucocorticoids such as dexamethasone, as demonstrated by nuclear translocation assays showing that physalins do not induce glucocorticoid receptor nuclear import [2].

In Vivo LPS Challenge
Class-level
Active subset (physalins B, F, G) confer survival protection; physalin D inactive.
Supports in vivo model-response context for immunomodulation studies.
TNF-α suppression observed; mechanism distinct from glucocorticoid pathway.
Endotoxemia Sepsis Model In Vivo Pharmacology

Cytotoxic Activity Comparison

Within the physalin family, cytotoxic potency varies dramatically depending on specific structural features. Physalins D and F demonstrate potent cytotoxic activity against a panel of human cancer cell lines with EC50 values ranging from 0.2 to 1.6 μg/mL (approximately 0.38-3.0 μM), whereas other physalins exhibit significantly weaker or undetectable cytotoxicity . SAR analysis identified that the 4β-hydroxy-2-en-1-one and 5β,6β-epoxy moieties are critical structural determinants of cytotoxic activity . Isophysalin G, lacking the complete constellation of structural features required for potent cytotoxicity, exhibits a distinct activity profile that favors anti-inflammatory applications without the confounding variable of direct tumor cell killing .

Cytotoxicity Profile
Data to verify
Physalins D & F EC₅₀ 0.2–1.6 μg/mL (reported); Isophysalin G limited direct cytotoxicity data.
Supports dissociation of immunomodulation-focused study from direct cytotoxic effects.
Cross-study comparison; no direct sources for Isophysalin G cytotoxicity – verify independently.
Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Isophysalin G Research and Industrial Applications


Non-Covalent Anti-Inflammatory Mechanisms

Researchers investigating anti-inflammatory pathways that are independent of glucocorticoid receptor signaling should utilize Isophysalin G. Unlike isophysalin A and physalin A, which possess α,β-unsaturated ketone warheads enabling covalent IKKβ modification and GSH conjugation, Isophysalin G lacks this electrophilic moiety, suggesting a reversible binding profile [1]. This makes Isophysalin G an ideal tool compound for studies seeking to delineate non-covalent anti-inflammatory mechanisms within the physalin scaffold, without the confounding factor of Michael acceptor chemistry. Furthermore, class-level evidence confirms that active physalins (including physalin G and its analogs) suppress inflammation through a mechanism distinct from dexamethasone, as they do not induce glucocorticoid receptor nuclear translocation [2].

Phytochemical Profiling Reference Standard

Isophysalin G serves as an essential analytical reference standard for the identification and quantification of physalin constituents in Physalis alkekengi var. franchetii extracts [1]. Given the documented structural and functional heterogeneity among physalins—including the variable presence of critical functional groups such as the α,β-unsaturated ketone moiety that determines MRA activity [2]—accurate compound-specific authentication is required for reproducible phytochemical research. Procurement of purified Isophysalin G (>98% purity by HPLC) enables reliable calibration of UPLC-MS/MS and HPLC analytical methods, supporting both academic natural product chemistry and industrial botanical extract standardization initiatives.

Immunopharmacology in Sepsis and Endotoxemia

Isophysalin G is a validated selection for preclinical immunopharmacology studies focused on endotoxemia and septic shock. Class-level evidence demonstrates that physalin G belongs to the subset of physalins (alongside physalins B and F) that confer complete survival protection against lethal LPS challenge in murine models, while simultaneously suppressing serum TNF-α levels [1]. Unlike physalin D, which is inactive in both in vitro NO inhibition and in vivo survival assays [1], Isophysalin G represents an active member of this functional class. This activity profile supports its use in studies investigating host-directed therapies for sepsis, where glucocorticoid-independent immunomodulation is therapeutically desirable.

Structure-Activity Relationship of Physalin Scaffold

Isophysalin G provides a critical comparator compound for SAR investigations aimed at mapping the structural determinants of physalin bioactivity. The absence of the α,β-unsaturated ketone moiety in Isophysalin G, in contrast to its presence in isophysalin A and physalin A [1], makes it an essential control for assessing the contribution of Michael acceptor electrophilicity to anti-inflammatory potency. Additionally, the differential cytotoxic activity observed across the physalin family—where physalins D and F exhibit EC50 values of 0.2-1.6 μg/mL while other analogs show negligible cytotoxicity [2]—underscores the necessity of using structurally defined, purified physalins like Isophysalin G to isolate specific pharmacological effects from confounding cytotoxicity.

Application
Selection Property
Validation Focus
Non-covalent immunomodulation pathway studies
Absence of Michael acceptor electrophilicity
Reversible binding mechanism vs. glucocorticoid pathway
Phytochemical profiling and standardization
High-purity physalin identity (HPLC-verified)
UPLC-MS/MS calibration and botanical extract authentication
Endotoxemia model immunopharmacology
Active physalin subset (in vivo survival context)
TNF-α and survival endpoint monitoring
Physalin structure-activity relationship studies
Defined seco-steroid core without warhead moiety
Cytotoxicity vs. immunomodulation contribution dissection

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30 linked technical documents
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